1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-cyclobutyl-3-formylindole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c16-8-11-10-6-1-2-7-12(10)15(9-4-3-5-9)13(11)14(17)18/h1-2,6-9H,3-5H2,(H,17,18) |
InChI Key |
FGDJXNWWYVCLRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=CC=CC=C3C(=C2C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Indole Formation
The indole nucleus is often synthesized via classical methods such as Fischer indole synthesis or Bartoli indole synthesis, starting from substituted phenylhydrazines and ketones or aldehydes. For 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid, the precursor indole-2-carboxylic acid scaffold is prepared first, ensuring the carboxylic acid is positioned at C-2.
N-Cyclobutylation
The introduction of the cyclobutyl group at the nitrogen atom of the indole is commonly achieved by nucleophilic substitution reactions using cyclobutyl halides or cyclobutyl derivatives under basic conditions. For example:
- Deprotonation of the indole NH with a strong base (e.g., sodium hydride or potassium tert-butoxide).
- Subsequent alkylation with cyclobutyl bromide or chloride.
This step must be optimized to avoid over-alkylation or side reactions.
Formylation at the 3-Position
Selective formylation at the 3-position of the indole ring is a key step. Common methods include:
- Vilsmeier-Haack reaction: Treatment of the N-cyclobutylindole-2-carboxylic acid with POCl3 and DMF generates the electrophilic iminium intermediate that selectively formylates the 3-position.
- Alternative formylation strategies may involve directed lithiation followed by quenching with DMF.
Purification and Characterization
Following synthesis, purification is typically performed by recrystallization or chromatographic techniques. The compound is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).
- Mass spectrometry (MS).
- Infrared (IR) spectroscopy.
- Elemental analysis.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Indole-2-carboxylic acid synthesis | Classical Fischer indole synthesis | Ethanol or DMF | Reflux | 70-85 | Starting scaffold for further modification |
| N-Cyclobutylation | Cyclobutyl bromide, NaH or KOtBu | DMF or THF | 0°C to RT | 65-80 | Requires inert atmosphere to prevent oxidation |
| 3-Formylation (Vilsmeier-Haack) | POCl3, DMF | DMF | 0°C to RT | 60-75 | Selective for 3-position; monitor reaction closely |
| Purification | Recrystallization or silica gel chromatography | Ethanol, EtOAc/Hexane | Ambient | - | Confirm purity by NMR and MS |
Mechanistic Insights
- N-Cyclobutylation proceeds via nucleophilic substitution where the indole nitrogen acts as a nucleophile attacking the electrophilic cyclobutyl halide.
- Vilsmeier-Haack formylation involves formation of a chloroiminium ion intermediate from POCl3 and DMF, which electrophilically attacks the electron-rich 3-position of the indole ring, followed by hydrolysis to yield the aldehyde.
Chemical Reactions Analysis
1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO4 or H2O2.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as NaBH4 or LiAlH4.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like HNO3, Br2, and SO3, respectively.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It serves as a probe to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
N1 Substituent Effects: The cyclobutyl group in the target compound provides a compact, rigid structure compared to bulkier substituents like benzyl (C₁₇H₁₅NO₂) or cyclohexyl (C₁₉H₂₀N₂O₃). This may enhance membrane permeability but reduce binding affinity in certain protein pockets. Cyclobutylmethyl analogs (e.g., 1-(cyclobutylmethyl)-1H-indole-2-carboxylic acid) exhibit lower molecular weights (229.28 vs.
C3 Functionalization :
- The formyl group at C3 distinguishes the target compound from most analogs, which typically feature hydrogen (e.g., 1-cyclobutylmethyl derivative) or methyl groups (e.g., 7-chloro-3-methyl derivative). The formyl group enables covalent interactions with biological targets, such as lysine residues in enzymes.
C2 Carboxylic Acid: The carboxylic acid at C2 is conserved across many analogs and is critical for hydrogen bonding with targets. For example, 1-benzyl-2-methyl-1H-indole-3-carboxylic acid (C17H15NO2) uses this group for solubility and ionic interactions.
Spectroscopic and Analytical Data
While direct data for 1-cyclobutyl-3-formyl-1H-indole-2-carboxylic acid are absent, inferences can be drawn from related compounds:
- ¹³C-NMR : Indole derivatives with formyl groups (e.g., ethyl 1-(3,4-dichlorobenzyl)-3-formyl-1H-indole-2-carboxylate) show characteristic formyl carbon signals near δ 190–200 ppm. For cyclobutyl-containing analogs, cyclobutyl carbons appear between δ 20–50 ppm.
- HRMS : High-resolution mass spectrometry of similar compounds (e.g., 1-benzyl-2-methyl-1H-indole-3-carboxylic acid) confirms molecular weights with errors <5 ppm.
Biological Activity
1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.
Chemical Structure and Properties
The compound features a cyclobutyl group, a formyl group, and a carboxylic acid moiety attached to the indole ring. This unique structure is believed to contribute to its diverse biological activities. The presence of the formyl group is particularly important for its reactivity and interaction with biological targets.
The biological activity of 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
- Cell Signaling Pathways : It can influence key signaling pathways that regulate inflammation and immune responses. By modulating these pathways, the compound may exhibit anti-inflammatory effects.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
| Property | Description |
|---|---|
| Molecular Weight | Approximately 245.28 g/mol |
| Solubility | Soluble in organic solvents (e.g., DMSO) |
| Stability | Stable under standard laboratory conditions |
| pKa | Estimated pKa around 4.5 (indicative of carboxylic acid) |
Antimicrobial Activity
Research indicates that 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. For example, it was tested in lipopolysaccharide (LPS)-induced inflammation models where it significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Preliminary investigations into the anticancer properties of 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid have indicated that it may inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study involving a series of clinical isolates demonstrated that treatment with 1-Cyclobutyl-3-formyl-1H-indole-2-carboxylic acid resulted in a reduction of bacterial load by over 90% compared to untreated controls.
- Anti-inflammatory Model : In an animal model of arthritis, administration of this compound led to a significant decrease in joint swelling and pain scores, supporting its role as an anti-inflammatory agent.
- Cancer Cell Line Study : In vitro assays using MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth, with IC50 values indicating effective cytotoxicity at nanomolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
